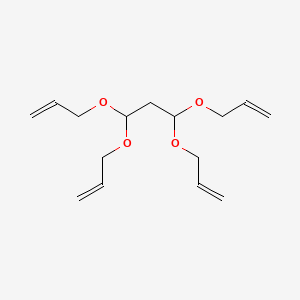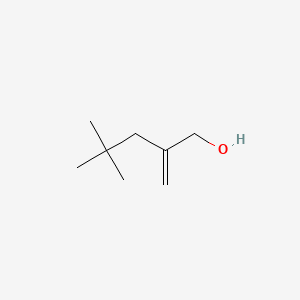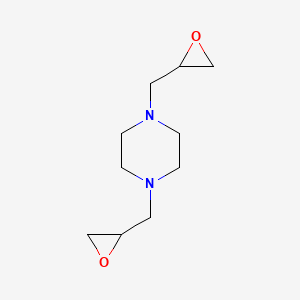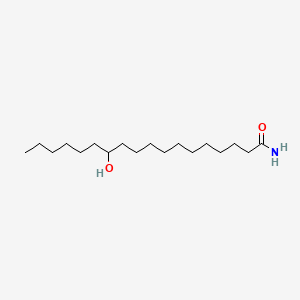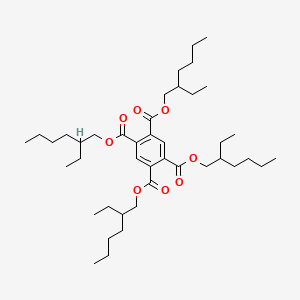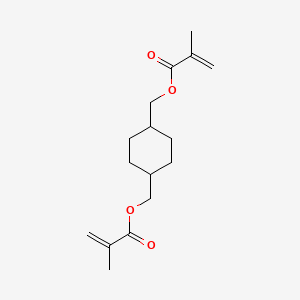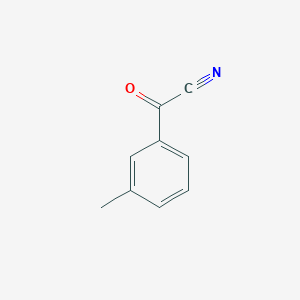
3-メチルベンゾイルシアニド
概要
説明
3-Methylbenzoyl cyanide, also known as 3-Methylbenzyl cyanide, m-Tolylacetonitrile, m-Methylphenylacetonitrile, 3-Tolylacetonitrile, 3-Methylphenylacetonitrile, Benzeneacetonitrile, 3-methyl-, NSC 20695, and 3-Tolylacetic acid nitrile . It has a molecular formula of C9H7NO and a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzoyl cyanide consists of 9 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5H2,1H3 .Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds. The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .科学的研究の応用
非毒性シアン化物源
3-メチルベンゾイルシアニドは、有機合成において非毒性シアン化物源として使用できます . これは、ニトリル官能基を含む構造的に多様な生成物を合成するために使用できます . これは、高毒性な遊離シアン化水素の使用が不可能な研究室や中小企業にとって特に有用です .
シアノ化剤
3-メチルベンゾイルシアニドは、非毒性シアン化物源であることに加えて、シアノ化剤としても機能します . これは反応で完全なCN-基を転移させることができ、さまざまな有機化合物の合成において貴重なツールとなります .
製薬試験
3-メチルベンゾイルシアニドは、製薬試験で使用されます . これは、正確な結果を得るための高品質な標準物質として役立ちます .
アリールニトリルの合成
この化合物は、アリールニトリルの合成に使用できます . アリールニトリルは、医薬品や染料を含むさまざまな化学物質の合成における重要な中間体です .
金属フリーシアノ化
3-メチルベンゾイルシアニドは、金属フリーシアノ化反応で使用できます . これは、環境への影響のために重金属の使用を減らすことを目標とするグリーンケミストリーにおいて特に重要です .
バイオ修復
3-メチルベンゾイルシアニドの直接的な用途ではありませんが、その特性と挙動を理解することは、シアン化物化合物のバイオ修復方法の開発に役立ちます . シアン化物化合物は生物にとって非常に有毒であり、それらの修復のための効果的な方法を開発することは重要な研究分野です .
Safety and Hazards
作用機序
Target of Action
3-Methylbenzoyl cyanide is a complex organic compound with a molecular weight of 131.1745
Mode of Action
It’s known that the presence of a benzene ring in such compounds allows for resonance stabilization of benzylic carbocations . This means that any substitution reactions are likely to occur at the benzylic position .
Biochemical Pathways
Cyanide compounds are known to be metabolic inhibitors as they can tightly bind to the metals of metalloenzymes . .
Pharmacokinetics
Its boiling point is 5137 K , which may influence its absorption and distribution in the body.
Result of Action
It’s known that cyanide compounds can have significant toxic effects due to their ability to inhibit key metabolic enzymes .
Action Environment
The action, efficacy, and stability of 3-Methylbenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its reactivity and effectiveness .
生化学分析
Biochemical Properties
It is known that cyanide compounds can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This interaction inhibits the enzyme, preventing it from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Cellular Effects
Cyanide compounds, such as 3-Methylbenzoyl cyanide, can have profound effects on cellular function. By binding to cytochrome C oxidase, they prevent cells from using oxygen to make energy molecules . This can lead to cell death, particularly in tissues that require this form of energy, such as heart muscle cells and nerve cells .
Molecular Mechanism
The molecular mechanism of 3-Methylbenzoyl cyanide involves its interaction with cytochrome C oxidase. The cyanide ion in the compound binds to the iron atom in the enzyme, acting as an irreversible enzyme inhibitor . This prevents the enzyme from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Temporal Effects in Laboratory Settings
Cyanide compounds are known to cause rapid loss of consciousness and seizures with inhalation .
Dosage Effects in Animal Models
In animal models, the lethal dose of cyanide compounds is approximately 2 mg/kg
Metabolic Pathways
Cyanide compounds are known to be metabolized via the liver enzyme rhodanese .
Transport and Distribution
Cyanide compounds are rapidly absorbed and taken up into cells .
Subcellular Localization
Cyanide compounds are known to interact with cytochrome C oxidase in the mitochondria of cells .
特性
IUPAC Name |
3-methylbenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348887 | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5955-74-8 | |
| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylbenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

